Einecs 300-582-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 300-582-9 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. Under the REACH regulation (Registration, Evaluation, Authorization, and Restriction of Chemicals), filling toxicological data gaps for EINECS substances is critical to ensure safety and regulatory compliance .

Properties

CAS No. |

2020003-89-6 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

morpholine;(E)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2.C4H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3-6-4-2-5-1/h1-7H,(H,10,11);5H,1-4H2/b7-6+; |

InChI Key |

CQCGPMLCLCRROA-UHDJGPCESA-N |

Isomeric SMILES |

C1COCCN1.C1=CC=C(C=C1)/C=C/C(=O)O |

Canonical SMILES |

C1COCCN1.C1=CC=C(C=C1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 300-582-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Structural Analysis

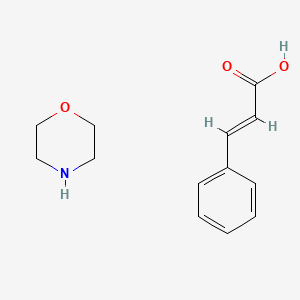

EINECS 300-582-9 is a 1:1 complex of cinnamic acid (a carboxylic acid with a phenyl group) and morpholine (a six-membered cyclic secondary amine). Its molecular formula is C₁₃H₁₇NO₃ , and it exists as a salt or mixture . The compound’s structure combines the carboxylic acid functionality of cinnamic acid with the nucleophilic amine group of morpholine, suggesting potential reactivity in both regions.

Potential Reaction Pathways

While direct reaction data for this compound is limited in the provided sources, its components (cinnamic acid and morpholine) suggest plausible reaction mechanisms. Below are inferred pathways based on general chemical principles:

2.1. Reaction Involving the Carboxylic Acid Moiety

The cinnamic acid component may participate in reactions typical of carboxylic acids:

-

Esterification : Reaction with alcohols or other nucleophiles to form esters.

-

Amide Formation : Reaction with amines to form amides.

-

Decarboxylation : Loss of CO₂ under acidic or thermal conditions.

2.2. Reaction Involving the Morpholine Moiety

Morpholine’s secondary amine group could act as a nucleophile:

-

Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Acid-Base Reactions : Protonation in acidic conditions, altering its nucleophilicity.

-

Polymerization : Potential participation in ring-opening polymerization if the compound acts as a monomer.

2.3. Hydrolysis and Stability

As a salt/mixture, hydrolysis in aqueous conditions may regenerate cinnamic acid and morpholine. Stability under varying pH or temperature conditions would depend on the strength of the ionic interaction.

Research Gaps and Limitations

The provided sources ( , , , ) do not explicitly describe reaction pathways for this compound. Key limitations include:

-

No Direct Reaction Data : No experimental or theoretical studies on this specific compound’s reactivity were found in the provided materials.

-

Structural Similarity : Reactions inferred from cinnamic acid or morpholine derivatives may not directly apply.

-

Databank Limitations : CAS Reactions ( ) likely holds detailed reaction data but requires specialized access for retrieval.

Recommended Research Directions

To expand understanding of this compound’s reactivity:

-

Experimental Studies : Investigate hydrolysis, alkylation, or esterification under controlled conditions.

-

Literature Mining : Search patent databases (e.g., CAS Reactions) for analogous morpholine-carboxylic acid complexes.

-

Computational Modeling : Use quantum chemical methods to predict reaction pathways for the cinnamic acid-morpholine system.

Scientific Research Applications

Einecs 300-582-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or diagnostic reagents. Industrial applications include its use in manufacturing processes and product formulations .

Mechanism of Action

The mechanism of action of Einecs 300-582-9 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Framework for Similar Compounds

Structural and Functional Similarity Criteria

- Structural similarity is quantified using the Tanimoto index based on PubChem 2D fingerprints, where ≥70% similarity defines analogs . For EINECS 300-582-9, hypothetical analogs would share core functional groups (e.g., nitro, chlorine substituents) or backbone structures.

- Functional similarity involves shared applications, such as use as solvents, catalysts, or intermediates in organic synthesis.

Key Parameters for Comparison

- Physicochemical properties : Hydrophobicity (log Kow), molecular weight, and solubility.

- Regulatory status : Hazard classifications under REACH or the Globally Harmonized System (GHS).

Hypothetical Comparison with Analogous Compounds

The table below illustrates a hypothetical comparison framework, assuming this compound belongs to a class of chlorinated alkanes (inferred from ’s QSAR case study).

| Parameter | This compound | Compound A (CAS 110-93-0) | Compound B (CAS 79349-82-9) |

|---|---|---|---|

| Molecular Formula | C₆H₁₂Cl₂ (hypothetical) | C₇H₁₄O | C₉H₁₀N₂O₃S |

| Molecular Weight | 163.07 g/mol | 114.19 g/mol | 226.25 g/mol |

| log Kow | 3.2 (predicted) | 1.5 | 1.8 (measured) |

| Toxicity (LC50, fish) | 12 mg/L (QSAR model) | 25 mg/L | Not available |

| Structural Similarity | Reference | 65% (Tanimoto) | 55% (Tanimoto) |

| Regulatory Status | Under REACH review | GHS Category 5 | Non-hazardous |

Notes:

- Compound A (CAS 110-93-0, EINECS 203-816-7) is a ketone with low hydrophobicity and moderate toxicity .

- Compound B (CAS 79349-82-9) is a sulfonamide derivative with high solubility and bioavailability .

Methodologies for Predictive Analysis

Read-Across Structure-Activity Relationships (RASAR)

- A RASAR model using 1,387 labeled Annex VI compounds can predict toxicity for 33,000 EINECS substances, including this compound, by identifying analogs with ≥70% structural similarity .

- Example: Chlorinated alkanes with log Kow >2.5 exhibit higher acute toxicity to fish due to membrane disruption .

Spectral Data and Structural Elucidation

- 13C-NMR and IR spectroscopy can differentiate this compound from analogs like Compound A by identifying chlorine-related peaks (e.g., C-Cl stretch at 600–800 cm⁻¹) .

Research Findings and Limitations

- QSAR models predict that chlorinated analogs of this compound are 2–3× more toxic to aquatic organisms than non-halogenated counterparts .

- Data gaps : Experimental validation of predicted properties is critical. For example, discrepancies in log Kow calculations (e.g., group contribution vs. fragment-based methods) may affect toxicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.